
2-(Bromomethyl)-4-chloro-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-chloro-6-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group at the second position, a chlorine atom at the fourth position, and a methyl group at the sixth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chloro-6-methylpyridine typically involves the bromination of 4-chloro-6-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group, forming the bromomethyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced byproduct formation. The use of solvents like acetone or dichloromethane and maintaining a constant temperature in a water bath reactor are crucial for optimizing the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-4-chloro-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-chloro-6-methylpyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-chloro-6-methylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)pyridine: Lacks the chlorine and methyl substituents, making it less sterically hindered and more reactive towards nucleophiles.
4-Chloro-2-(bromomethyl)pyridine: Similar structure but without the methyl group at the sixth position, affecting its reactivity and steric properties.
2-(Bromomethyl)-4-chloropyridine: Lacks the methyl group, which influences its solubility and reactivity.
Uniqueness: 2-(Bromomethyl)-4-chloro-6-methylpyridine is unique due to the presence of both chlorine and methyl groups on the pyridine ring. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis. The chlorine atom provides additional sites for further functionalization, while the methyl group affects the compound’s steric and electronic properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C7H7BrClN |
|---|---|
Poids moléculaire |
220.49 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-chloro-6-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3 |
Clé InChI |
VZKUNRSUUKBFPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



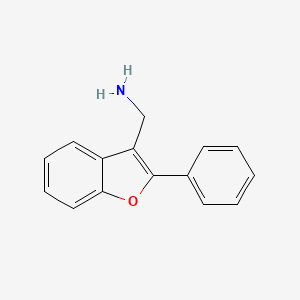
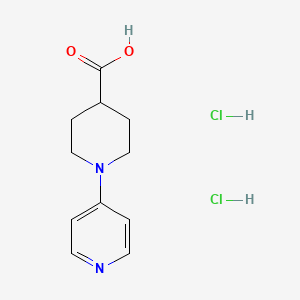
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
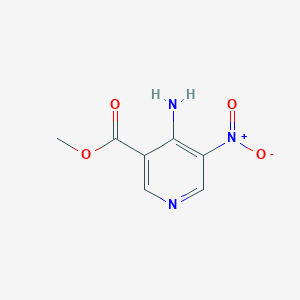
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
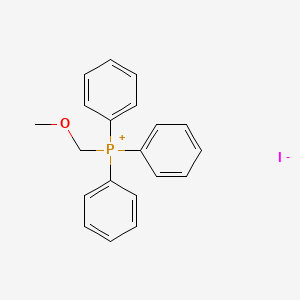
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)

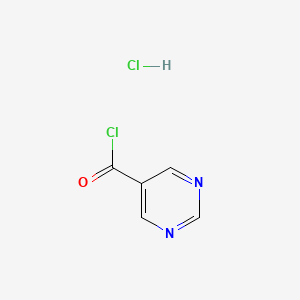
![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/no-structure.png)
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid](/img/structure/B13658280.png)

![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)
